molecular formula C15H18N2O B1467711 6-(3-Isopropoxyphenyl)-5-methylpyridin-3-amine CAS No. 1119089-56-3

6-(3-Isopropoxyphenyl)-5-methylpyridin-3-amine

Cat. No. B1467711
M. Wt: 242.32 g/mol
InChI Key: LEHGFBNJIYUXIF-UHFFFAOYSA-N
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Description

The compound is an aromatic amine with an isopropoxy group attached to the phenyl ring . It’s likely to be used in laboratory research .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving boronic acids and diols .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridin ring with a methyl group and an amine group attached, as well as a phenyl ring with an isopropoxy group attached .


Chemical Reactions Analysis

Similar compounds have been used in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Safety And Hazards

The safety data sheet for a similar compound, 3-Methoxyphenylboronic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-6-(3-propan-2-yloxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-10(2)18-14-6-4-5-12(8-14)15-11(3)7-13(16)9-17-15/h4-10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHGFBNJIYUXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC(=CC=C2)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Isopropoxyphenyl)-5-methylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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